molecular formula C14H19N5O4S B2418232 Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate CAS No. 895004-85-0

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate

Cat. No.: B2418232
CAS No.: 895004-85-0
M. Wt: 353.4
InChI Key: WZXINMNFFGRNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms . The molecule also has a thio group (-SH), an acetamido group (-NHCOCH3), and an ethyl ester group (-COOC2H5).


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings (rings containing atoms other than carbon, such as nitrogen and sulfur). The pyrimidine and triazole rings are aromatic, meaning they have a special stability due to delocalized electrons .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the thio group might undergo oxidation reactions, and the acetamido group could participate in hydrolysis reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives of ethyl [1,2,4]triazolo[4,3-a]pyrimidine compounds have been synthesized and structurally characterized. These compounds are synthesized through various chemical reactions and their structures are confirmed using elemental analysis, IR, NMR, and mass spectral data. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Farghaly & Gomha, 2011), (Gomha & Farghaly, 2011).

Mechanistic Insights and Chemical Transformations

  • Studies on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines reveal insights into the chemical reaction mechanisms, including transition cage structures. This research enhances the understanding of chemical transformations involving [1,2,4]triazolo[4,3-a]pyrimidine derivatives (Lashmanova et al., 2019).

Ring-Chain Isomerism and Solvent Effects

  • Investigations into ring-chain isomerism in certain ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives highlight the influence of solvents and substituents on the behavior of these compounds. This research provides valuable information for the development of new materials and pharmaceuticals (Pryadeina et al., 2008).

Development of New Heterocyclic Compounds

  • The synthesis of novel heterocyclic compounds involving ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives has been explored. These compounds have potential applications in various fields including medicinal chemistry (El‐mahdy, 2013), (Gomha et al., 2017).

Antimicrobial and Biological Activity

  • Some ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives have been evaluated for their antimicrobial activity. This research could lead to the development of new antimicrobial agents (Mostafa et al., 2008).

Molecular Docking and Theoretical Analyses

  • Molecular docking and DFT/B3LYP studies on certain ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives provide insights into their potential as inhibitors for cancer treatment, highlighting their potential in medicinal chemistry (Sert et al., 2020).

Insecticidal and Tuberculostatic Properties

  • Studies have been conducted on the insecticidal and tuberculostatic properties of some ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives, expanding their potential use in agriculture and medicine (Fadda et al., 2017), (Titova et al., 2019).

Properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-3-5-9-6-10(20)16-13-17-18-14(19(9)13)24-8-11(21)15-7-12(22)23-4-2/h6H,3-5,7-8H2,1-2H3,(H,15,21)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXINMNFFGRNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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